1-benzyl-7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
1-benzyl-7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H26N6O2 and its molecular weight is 406.49. The purity is usually 95%.
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Scientific Research Applications
Chemical Interactions and Structural Analysis
- Isomeric Pyrazolo[3,4-d]pyrimidine-based Molecules : Research into isomeric compounds similar to the specified molecule has shown interesting results regarding molecular dimerization and interactions. For example, studies on 5-benzyl-1,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione highlighted the lack of dimerization in certain isomeric forms due to interchanged substitutions, suggesting a complex interplay between molecular structure and chemical behavior. This work could inform how modifications to the purine core affect molecular interactions and properties (Avasthi et al., 2002).
Catalytic Applications and Synthetic Chemistry
- Green Chemistry and Catalysis : The compound 1,3-dimethyl-7H-purine-2,6-dione (theophylline), structurally related to the specified molecule, has been used as a catalyst in green chemistry applications, specifically in the solvent-free synthesis of novel compounds. This highlights the potential of purine derivatives as eco-friendly catalysts in organic synthesis, offering a sustainable approach to chemical reactions (Yazdani-Elah-Abadi et al., 2017).
Properties
IUPAC Name |
1-benzyl-7-butyl-8-(3,5-dimethylpyrazol-1-yl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-5-6-12-26-18-19(23-21(26)28-16(3)13-15(2)24-28)25(4)22(30)27(20(18)29)14-17-10-8-7-9-11-17/h7-11,13H,5-6,12,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNINABVJSAVRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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